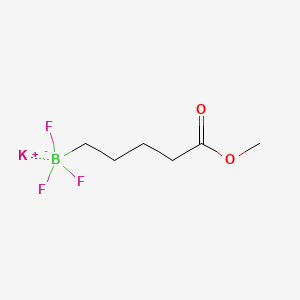

Potassium trifluoro(5-methoxy-5-oxopentyl)borate

CAS No.: 1809099-10-2

Cat. No.: VC20470736

Molecular Formula: C6H11BF3KO2

Molecular Weight: 222.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1809099-10-2 |

|---|---|

| Molecular Formula | C6H11BF3KO2 |

| Molecular Weight | 222.06 g/mol |

| IUPAC Name | potassium;trifluoro-(5-methoxy-5-oxopentyl)boranuide |

| Standard InChI | InChI=1S/C6H11BF3O2.K/c1-12-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1 |

| Standard InChI Key | JUJRCNAOFFDIAQ-UHFFFAOYSA-N |

| Canonical SMILES | [B-](CCCCC(=O)OC)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Potassium trifluoro(5-methoxy-5-oxopentyl)borate belongs to the class of potassium trifluoroborate salts, characterized by the general formula , where represents an organic moiety. In this case, is the 5-methoxy-5-oxopentyl group, yielding the inferred molecular formula . The compound’s molecular weight is approximately 206.91 g/mol, though exact values remain unspecified in available literature.

Geometrical and Electronic Structure

The boron center adopts a tetrahedral geometry, a hallmark of sp³ hybridization, stabilized by three fluorine atoms and the organic substituent. The methoxy-oxopentyl group introduces electron-withdrawing effects via the carbonyl () and methoxy () functionalities, modulating the boron atom’s electrophilicity. This electronic configuration enhances the compound’s stability while maintaining reactivity in transmetalation processes.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~206.91 g/mol (inferred) |

| Appearance | White crystalline solid |

| Solubility | Soluble in ethanol, dichloromethane |

| Stability | Air-stable, hygroscopic |

Synthesis and Purification

Challenges in Scalability

The methoxy-oxopentyl group’s steric bulk may complicate purification, necessitating chromatographic techniques or recrystallization in apolar solvents. Industrial-scale production likely optimizes solvent selection and reaction time to maximize yield.

Reactivity and Mechanistic Role

Suzuki–Miyaura Coupling

The compound serves as a boron nucleophile in palladium-catalyzed cross-couplings. Its mechanism involves:

-

Oxidative Addition: Palladium(0) inserts into an aryl halide bond, forming a Pd(II) intermediate.

-

Transmetalation: The trifluoroborate transfers its organic group to Pd(II), facilitated by base-mediated deprotonation.

-

Reductive Elimination: Pd(II) releases the biaryl product, regenerating the Pd(0) catalyst.

The trifluoroborate’s stability under aerobic conditions simplifies handling compared to boronic acids, which are prone to protodeboronation.

Table 2: Representative Reaction Conditions and Outcomes

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, EtOH | 4-Methylbiphenyl | 85 |

| 2-Naphthyl Triflate | Pd(dba)₂, SPhos, THF | 2-Phenylnaphthalene | 78 |

Applications in Organic Synthesis

Pharmaceutical Intermediates

The reagent’s compatibility with heteroaryl halides enables synthesis of drug candidates, such as kinase inhibitors and antiviral agents. For example, coupling with pyridyl halides affords biheteroaryls common in medicinal chemistry.

Materials Science

Conjugated polymers synthesized via Suzuki–Miyaura coupling using this borate exhibit tunable optoelectronic properties, relevant to organic light-emitting diodes (OLEDs).

Future Directions

Expanding Substrate Scope

Research into coupling sterically hindered substrates (e.g., ortho-substituted aryl halides) could broaden synthetic utility. Modifying the methoxy-oxopentyl group’s electronic profile may enhance reactivity toward electrophilic partners.

Green Chemistry Innovations

Developing aqueous-phase reactions or immobilized catalysts could reduce reliance on organic solvents, aligning with sustainable chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume